LNA-C(Bz)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N3O5 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
4-amino-1-[(1S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O5/c11-5-1-2-13(9(16)12-5)8-6-7(15)10(3-14,18-8)4-17-6/h1-2,6-8,14-15H,3-4H2,(H2,11,12,16)/t6?,7?,8?,10-/m0/s1 |
InChI Key |
FCMRQQIZHFHCNG-RKSFOETPSA-N |
Isomeric SMILES |
C1[C@]2(C(C(O1)C(O2)N3C=CC(=NC3=O)N)O)CO |
Canonical SMILES |
C1C2(C(C(O1)C(O2)N3C=CC(=NC3=O)N)O)CO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Lna C Bz
LNA Monomer Synthesis Strategies Preceding Phosphoramidite (B1245037) Formation
The synthesis of LNA monomers can be broadly categorized into two main approaches: convergent and linear synthesis. Both strategies aim to produce the core LNA scaffold, which is then further modified to introduce the desired nucleobase and protecting groups.
Convergent Synthesis Approaches from Common Sugar Intermediates
Convergent synthesis strategies are characterized by the initial preparation of a universal sugar intermediate that can be subsequently coupled with various nucleobases. This approach offers flexibility and is often favored for its efficiency in producing a variety of LNA monomers.
A common starting material for the convergent synthesis of LNA monomers is D-glucose. Through a series of chemical transformations, D-glucose is converted into a key glycosyl donor intermediate. This sugar intermediate is designed to have the necessary functionalities for both the formation of the bicyclic LNA structure and the stereoselective coupling with a nucleobase. A modified Vorbrüggen procedure is frequently employed for the glycosylation step, which allows for the stereoselective attachment of the nucleobase to the sugar moiety.
One notable convergent synthesis of LNA monomers, including the cytidine (B196190) analogue, utilizes a key furanose intermediate prepared from D-glucose. This intermediate undergoes a coupling reaction with silylated nucleobases, followed by intramolecular ring closure to form the locked bicyclic structure. A chemoenzymatic approach has also been developed, employing Novozyme-435 for the regioselective acetylation of a diol precursor, leading to an efficient synthesis of various LNA monomers.
Key Features of Convergent Synthesis:
| Feature | Description |
| Starting Material | Common and readily available sugars like D-glucose. |
| Key Step | Synthesis of a universal glycosyl donor intermediate. |
| Glycosylation | Typically achieved through a modified Vorbrüggen procedure for stereoselective coupling. |
| Flexibility | Allows for the synthesis of various LNA nucleosides from a single sugar intermediate. |
Linear Synthesis Approaches from Ribonucleosides
In contrast to convergent strategies, linear synthesis begins with a pre-existing ribonucleoside, such as uridine (B1682114), which already contains the desired nucleobase. This starting material is then chemically modified through a series of sequential steps to construct the 2'-O,4'-C-methylene bridge.
Specific Acylation for 4-N-Benzoyl-LNA-Cytidine Precursors
The exocyclic amino group of cytidine is reactive and must be protected during oligonucleotide synthesis to prevent unwanted side reactions. The benzoyl (Bz) group is a commonly used protecting group for this purpose. The introduction of the benzoyl group onto the N4-position of the LNA-cytidine precursor is a crucial step in the synthesis of LNA-C(Bz).
The selective acylation of the exocyclic amino group is typically achieved after the formation of the LNA-cytidine scaffold. Standard acylation procedures can be employed, often using benzoyl chloride or benzoic anhydride in the presence of a base. The reaction conditions are optimized to ensure complete and selective N-benzoylation without affecting other functional groups on the LNA monomer. For instance, a common procedure involves treating the LNA-cytidine precursor with an excess of benzoyl chloride in a suitable solvent like pyridine. The progress of the reaction is monitored by chromatographic techniques to ensure the complete conversion to the N-benzoylated product.
Phosphoramidite Preparation of LNA-C(Bz) for Oligonucleotide Synthesis
Once the protected LNA-C(Bz) monomer is synthesized, it must be converted into a phosphoramidite derivative to be compatible with automated solid-phase oligonucleotide synthesis. This involves the phosphitylation of the 3'-hydroxyl group.
Phosphitylation Chemistry of 3'-Hydroxyl Groups
The phosphitylation reaction introduces a phosphoramidite moiety at the 3'-hydroxyl group of the LNA-C(Bz) monomer. This functional group is highly reactive and enables the efficient formation of phosphite triester linkages during the coupling steps of oligonucleotide synthesis. The most commonly used phosphitylating reagent is 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. However, due to its high reactivity and potential for side reactions, alternative reagents have been developed.
Optimization of Reaction Conditions and Reagents (e.g., 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite)
To improve the efficiency and yield of the phosphitylation reaction, significant efforts have been made to optimize the reaction conditions and reagents. A particularly effective phosphitylating agent is 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite. This reagent is more stable than the corresponding chlorophosphoramidite and requires an activator for the phosphitylation of the sterically hindered 3'-hydroxyl group of LNA monomers.
The choice of activator is critical for achieving high yields and purity of the LNA-C(Bz) phosphoramidite. While 1H-tetrazole has been traditionally used, it has been shown that more nucleophilic activators can significantly improve the reaction rate and minimize side reactions. 4,5-Dicyanoimidazole (DCI) has emerged as a superior activator for this purpose. The use of DCI in combination with 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite provides a robust and high-yielding method for the preparation of LNA phosphoramidites.
A general procedure for the phosphitylation of the 5'-O-DMT-protected LNA-C(Bz) monomer involves dissolving the monomer in an anhydrous solvent, such as dichloromethane, and then adding the phosphitylating reagent and the activator. The reaction is typically carried out under an inert atmosphere to prevent hydrolysis of the reagents and product. The progress of the reaction is monitored, and upon completion, the product is isolated and purified. This optimized protocol allows for the large-scale synthesis of high-purity LNA-C(Bz) phosphoramidite, which is essential for the production of high-quality LNA-modified oligonucleotides.
Optimized Phosphitylation Conditions:
| Parameter | Condition |
| Phosphitylating Reagent | 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite |
| Activator | 4,5-Dicyanoimidazole (DCI) |
| Solvent | Anhydrous Dichloromethane |
| Atmosphere | Inert (e.g., Argon) |
| Reaction Time | Typically a few hours |
This optimized phosphitylation method has been shown to be highly efficient, providing LNA phosphoramidites in high yields and purity, suitable for direct use in automated oligonucleotide synthesizers.
Role and Selection of Nucleophilic Activators (e.g., 4,5-dicyanoimidazole)
In the automated solid-phase synthesis of oligonucleotides, the coupling of phosphoramidite monomers to the growing chain is a critical step that is dependent on the action of an activator. The activator plays a dual role: it protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group, and its anionic form acts as a nucleophile, attacking the phosphorus atom to form a highly reactive intermediate. For many years, 1H-tetrazole was the most commonly used activator. However, its acidity (pKa of 4.8) can lead to the premature removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group, which can result in the formation of n+1 impurities. glenresearch.com
This has led to the exploration of less acidic, more nucleophilic activators, with 4,5-dicyanoimidazole (DCI) emerging as a superior alternative. glenresearch.comnih.gov DCI possesses a higher pKa of 5.2, making it less acidic than tetrazole and thus reducing the risk of undesired detritylation. nih.gov The effectiveness of DCI is primarily attributed to its enhanced nucleophilicity, which significantly accelerates the coupling reaction. genelink.comamchemicals.com Research has shown that the time required to complete the coupling step is twice as fast with DCI as the activator compared to 1H-tetrazole. genelink.comamchemicals.com
Furthermore, DCI exhibits excellent solubility in acetonitrile, the standard solvent used in oligonucleotide synthesis, allowing for the preparation of solutions up to 1.1 M at room temperature. genelink.comamchemicals.com This is a notable advantage over 1H-tetrazole, which has a saturation limit of around 0.5 M in the same solvent. nih.gov The higher solubility and reactivity of DCI allow it to be used as the sole coupling activator in routine automated synthesis, leading to higher product yields. genelink.comamchemicals.com
| Property | 4,5-Dicyanoimidazole (DCI) | 1H-Tetrazole |
|---|---|---|
| pKa | 5.2 nih.gov | 4.8 nih.gov |
| Solubility in Acetonitrile | Up to 1.1 M genelink.comamchemicals.com | ~0.5 M nih.gov |
| Relative Coupling Rate | 2x faster genelink.comamchemicals.com | 1x (baseline) |
| Primary Activation Mechanism | High Nucleophilicity genelink.comamchemicals.com | Acid Catalysis and Nucleophilicity nih.gov |
Strategies for High-Yielding and Chromatography-Free Synthesis
The efficient synthesis of LNA-C(Bz) phosphoramidite is crucial for its subsequent use in oligonucleotide synthesis. Traditional methods often involve purification by column chromatography, which can be time-consuming and may lead to degradation of the sensitive phosphoramidite product. To circumvent these issues, strategies for high-yielding, chromatography-free synthesis have been developed.
A key aspect of these strategies is the use of highly efficient phosphitylating reagents and activators that drive the reaction to completion with minimal side-product formation. The combination of 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite as the phosphitylating agent and 4,5-dicyanoimidazole (DCI) as the activator has proven to be particularly effective. This combination allows for a fast and high-yielding reaction, typically reaching completion within 0.5 to 4 hours.
Incorporation of LNA-C(Bz) into Oligonucleotides via Automated Synthesis
Phosphoramidite Coupling Efficiency and Kinetics with LNA-C(Bz)
The incorporation of LNA-C(Bz) phosphoramidite into oligonucleotides via automated solid-phase synthesis follows the standard phosphoramidite chemistry cycle. However, due to the sterically hindered nature of LNA monomers, adjustments to the standard protocols are necessary to ensure high coupling efficiency. acs.org The bicyclic structure of the LNA sugar moiety presents a greater steric challenge compared to the more flexible deoxyribose of standard DNA phosphoramidites. acs.org
This increased steric hindrance leads to slower coupling kinetics. acs.org Consequently, a longer coupling time is required for LNA-C(Bz) phosphoramidites to achieve near-quantitative coupling yields. acs.org For instance, on an ABI synthesizer, a coupling time of 180 seconds is recommended for LNA monomers, while an Expedite synthesizer may require up to 250 seconds. acs.org These extended coupling times are essential to ensure the desired full-length oligonucleotide is synthesized with high fidelity. Despite the slower kinetics, with optimized protocols, coupling efficiencies for LNA phosphoramidites can be consistently high, often exceeding 98%.
| Synthesizer Type | Recommended Coupling Time for LNA Monomers | Typical Coupling Time for DNA Monomers |
|---|---|---|
| ABI Synthesizer | 180 seconds acs.org | ~30-60 seconds |
| Expedite Synthesizer | 250 seconds acs.org | ~45-90 seconds |
Optimized Oxidation Procedures Post-Coupling
Following the coupling step, the newly formed phosphite triester linkage is chemically unstable and must be oxidized to the more stable pentavalent phosphate (B84403) triester. shigematsu-bio.com This is a standard step in phosphoramidite chemistry, typically achieved using a solution of iodine and water in a pyridine or lutidine base. shigematsu-bio.com
Similar to the coupling step, the oxidation of the phosphite triester formed after the addition of an LNA-C(Bz) monomer is slower compared to its DNA counterpart. acs.org This is again attributed to the steric hindrance imposed by the LNA bicyclic structure. To ensure complete and efficient oxidation, a longer oxidation time is recommended. acs.org For standard iodine-based oxidation procedures, an oxidation time of 45 seconds has been found to be optimal for LNA-containing oligonucleotides on both ABI and Expedite synthesizers. acs.org Inadequate oxidation can lead to chain cleavage at the unmodified phosphite linkage during subsequent acidic detritylation steps, thereby reducing the yield of the full-length oligonucleotide.
Deprotection Protocols and Mitigation of Side Products (e.g., N4-methyl modification)
After the completion of the oligonucleotide chain synthesis, the final step is the cleavage from the solid support and the removal of all protecting groups from the nucleobases and the phosphate backbone. LNA-containing oligonucleotides are generally compatible with standard deprotection protocols, most commonly involving treatment with concentrated ammonium hydroxide. acs.org
However, a critical consideration when deprotecting oligonucleotides containing LNA-5-Me-C(Bz) is the choice of the deprotection reagent. The use of methylamine, often found in "ultra-fast" deprotection cocktails like AMA (a mixture of ammonium hydroxide and methylamine), should be avoided. acs.orgbeilstein-journals.org Methylamine can react with the benzoyl-protected 5-methylcytosine base, leading to the formation of an N4-methyl modification as a side product. acs.org This modification alters the chemical structure and potentially the biological properties of the oligonucleotide.
To mitigate this side reaction, standard deprotection with concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C for 5-8 hours) is recommended. acs.orgnih.gov For oligonucleotides containing particularly sensitive modifications, milder deprotection strategies can be employed. These include the use of potassium carbonate in methanol or t-butylamine/methanol/water mixtures. beilstein-journals.org
| Deprotection Reagent | Compatibility with LNA-C(Bz) | Potential Side Products | Recommended Use |
|---|---|---|---|
| Concentrated Ammonium Hydroxide | Yes | None reported | Standard deprotection of LNA-containing oligonucleotides acs.org |
| Ammonium Hydroxide/Methylamine (AMA) | No (for LNA-5-Me-C(Bz)) | N4-methyl modification acs.org | Not recommended for LNA-5-Me-C(Bz) containing oligonucleotides |
| Potassium Carbonate in Methanol | Yes | None reported | Ultra-mild deprotection for sensitive oligonucleotides beilstein-journals.org |
| t-Butylamine/Methanol/Water | Yes | None reported | Alternative mild deprotection for sensitive oligonucleotides beilstein-journals.org |
Solid Support Chemistry for 3'-End Oligonucleotide Modification
The solid-phase synthesis of oligonucleotides typically proceeds in the 3' to 5' direction, with the first nucleoside being attached to an insoluble solid support. biosearchtech.com For the synthesis of oligonucleotides with a 3'-terminal LNA-C(Bz) modification, a solid support pre-functionalized with LNA-C(Bz) is required. Controlled Pore Glass (CPG) is a commonly used solid support material for oligonucleotide synthesis, and LNA-functionalized CPGs are commercially available in various pore sizes (e.g., 500 Å for oligonucleotides up to 50 bases and 1000 Å for longer or highly modified sequences). umich.edu
The attachment of the LNA-C(Bz) nucleoside to the solid support is typically achieved through a linker arm, such as a succinyl linker. This linker connects the 3'-hydroxyl group of the LNA-C(Bz) nucleoside to the amino groups on the surface of the CPG support. This linkage is stable throughout the synthesis cycles but can be readily cleaved during the final deprotection step with ammonium hydroxide.
An alternative and increasingly popular strategy involves the use of "universal" solid supports. glenresearch.com These supports have a non-nucleosidic linker that allows for the attachment of the first phosphoramidite monomer, in this case, LNA-C(Bz) phosphoramidite, during the first synthesis cycle. glenresearch.com This approach offers greater flexibility as the same universal support can be used to synthesize oligonucleotides with any desired 3'-terminal nucleoside, including LNA-C(Bz). glenresearch.com Universal supports like Universal Support III are designed to be compatible with the synthesis of DNA, RNA, and LNA oligonucleotides. glenresearch.com The chemistry of these supports ensures that after cleavage and deprotection, the final oligonucleotide has a natural 3'-hydroxyl group. genelink.com
Advanced Chemical Functionalization and Analogue Design Strategies Related to LNA-C(Bz)
Advanced chemical functionalization and analogue design of LNA-C(Bz) are primarily focused on enhancing its properties for various applications, including therapeutics and diagnostics. These strategies can be broadly categorized into two main areas: modification of the nucleobase and alteration of the bicyclic sugar moiety.
Nucleobase Functionalization:
A key strategy for modifying the properties of LNA nucleosides is the introduction of functional groups at the C5 position of the pyrimidine ring. While much of the detailed research has been conducted on LNA uridine, the principles are directly applicable to LNA-cytosine. This approach allows for the attachment of a wide range of moieties to modulate the characteristics of the resulting oligonucleotide.
For instance, the introduction of small alkynyl groups at the C5 position of LNA-U has been shown to significantly improve target affinity, binding specificity, and resistance to 3'-exonucleases when compared to unmodified LNA acs.org. Conversely, conjugation with bulky hydrophobic alkynes can lead to lower target affinity but substantially increased resistance to enzymatic degradation acs.org. This trade-off allows for the fine-tuning of LNA analogues for specific applications. Furthermore, the attachment of fluorophores at the C5 position can create fluorescent LNA monomers useful for diagnostic purposes, such as the discrimination of single nucleotide polymorphisms (SNPs) acs.org. Another promising functionalization involves the conjugation of amino acids to the C5 position, which can introduce positive charges and lead to extraordinary RNA affinity and nuclease stability researchgate.net.
Analogue Design through Sugar Moiety Modification:
A significant area of analogue design involves the chemical modification of the 2'-O,4'-C-methylene bridge that defines the locked conformation of the LNA sugar. The goal of these modifications is often to improve upon the already impressive properties of LNA, such as enhancing pharmacokinetic profiles, reducing potential toxicity, and further increasing binding affinity and nuclease resistance.
Researchers have designed and synthesized novel LNA analogues by creating different conformationally constrained functional groups that bridge the 2'-oxygen and 4'-carbon of the ribose ring nih.gov. These new designs can incorporate different heteroatoms or functional groups into the bridge, leading to analogues with altered structural and electronic properties nih.gov. For example, the development of 2',4'-BNANC, which contains a six-membered bridged structure with an N-O linkage, has resulted in oligonucleotides with equal or higher binding affinity against RNA complements, much better RNA selective binding, and immensely higher nuclease resistance compared to conventional LNA acs.org.
Another strategy involves the introduction of lipophilic moieties to the LNA monomer to create derivatives like "Pal-LNA" informaconnect.com. This approach aims to improve the pharmacokinetic properties of LNA-based oligonucleotides by enhancing their binding to plasma proteins like albumin, which can influence their biodistribution and duration of action informaconnect.com. These advanced design strategies are applicable to all LNA nucleosides, including LNA-C(Bz), and offer a powerful toolkit for creating next-generation nucleic acid therapeutics and diagnostics.
| Strategy | Modification Site | Potential Enhancements | Example Analogues/Modifications |
| Nucleobase Functionalization | C5-position of Cytosine | Improved affinity, nuclease resistance, diagnostic capabilities | C5-alkynyl LNA-C, C5-fluorophore LNA-C, C5-amino acid LNA-C |
| Sugar Moiety Modification | 2'-O,4'-C-methylene bridge | Enhanced pharmacokinetic properties, reduced toxicity, increased binding affinity, superior nuclease resistance | 2',4'-BNANC, Pal-LNA |
Biophysical Characterization of Lna C Bz Modified Oligonucleotides
Hybridization Thermodynamics and Specificity Enhancement
The inclusion of LNA-C(Bz) monomers significantly impacts the hybridization behavior of oligonucleotides, leading to increased thermal stability and superior discrimination against mismatched sequences.
Impact on Oligonucleotide Melting Temperature (Tm) and its Modulation
The incorporation of LNA-C(Bz) monomers into oligonucleotides typically results in a significant increase in the melting temperature (Tm) of the resulting duplexes when hybridized to complementary DNA or RNA strands glenresearch.comglenresearch.combiosearchtech.comitmedicalteam.pl. The Tm is defined as the temperature at which half of the oligonucleotide duplexes dissociate into single strands google.com. This increase in thermal stability is a hallmark of LNA modifications.
Reported increases in Tm per LNA modification generally range from +3 to +8 °C against complementary RNA and +2 to +5 °C against complementary DNA, depending on the sequence context and the number of LNA monomers introduced itmedicalteam.pl. Some studies have reported increases as high as 41 °C for full-LNA:DNA duplexes compared to corresponding DNA:DNA duplexes biosearchtech.com. This significant increase in Tm allows for the use of shorter oligonucleotide probes in hybridization assays glenresearch.com. The Tm can be modulated by varying the number and position of LNA modifications within the oligonucleotide sequence glenresearch.comglenresearch.com.
Here is an example illustrating the potential increase in Tm with LNA incorporation (based on general LNA properties):
| Oligonucleotide Type | Complementary Target | Typical ΔTm per Modification (°C) |
| LNA-modified Oligo | RNA | +3 to +8 itmedicalteam.pl |
| LNA-modified Oligo | DNA | +2 to +5 itmedicalteam.pl |
| Full-LNA Oligo | DNA | Up to +41 (compared to DNA:DNA) biosearchtech.com |
Note: This table presents typical ranges and a specific high value reported for general LNA modifications, illustrating the potential impact relevant to LNA-C(Bz).
Superior Mismatch Discrimination Capabilities in Hybridization Assays
A crucial advantage of LNA-modified oligonucleotides, including those containing LNA-C(Bz), is their superior ability to discriminate between perfectly matched targets and sequences containing single-base mismatches glenresearch.combiosearchtech.commedchemexpress.com. This enhanced specificity is maintained despite the increased binding affinity biosearchtech.com. The rigid bicyclic structure of LNA monomers contributes to this improved discrimination. When a mismatch occurs opposite an LNA modification, the structural perturbation to the duplex is more significant than with natural nucleotides, leading to a greater destabilization of the mismatched duplex compared to the perfectly matched one biosearchtech.com. This results in a larger difference in melting temperature (ΔTm) between the perfect match and a single mismatch.
Sequence Selectivity and ΔTm Analysis in Mismatched Duplexes
The sequence selectivity of LNA-modified oligonucleotides is high, with LNA obeying Watson-Crick base pairing rules itmedicalteam.pl. The enhanced mismatch discrimination can be quantitatively assessed by analyzing the ΔTm between the perfectly matched duplex and duplexes containing single nucleotide polymorphisms (SNPs) or other mismatches google.comacs.org. A larger positive ΔTm (Tm of perfect match - Tm of mismatch) indicates better discrimination. Studies have shown that LNA modifications lead to significant ΔTm values for single mismatches, facilitating the clear differentiation of target sequences in various hybridization-based applications acs.org.
Structural and Conformational Investigations of LNA-C(Bz) Integrated Oligonucleotides
Nuclear Magnetic Resonance (NMR) Spectroscopic Analyses of LNA-Modified Duplexes
Specifically, NMR analyses have shown that the LNA monomers themselves are locked in the C3'-endo conformation biosearchtech.comitmedicalteam.pl. When incorporated into a duplex, LNA residues can induce conformational changes in the neighboring natural nucleotides, favoring an N-type (C3'-endo) sugar pucker, particularly in the DNA strand of LNA:DNA hybrid duplexes beilstein-journals.orgnih.gov. This shift towards an A-form-like geometry in the vicinity of LNA modifications contributes to the increased thermal stability observed beilstein-journals.org. NMR spectroscopy can also provide detailed information on inter-proton distances (through NOE measurements) and dihedral angles (from coupling constants), allowing for the determination of the precise three-dimensional structure of LNA-modified duplexes and the analysis of any structural perturbations caused by mismatches or other factors nih.gov.
Analysis of Sugar Puckering and Nucleobase Orientation within LNA-Containing Structures
The defining feature of LNA is its constrained sugar conformation. The methylene (B1212753) bridge locks the ribofuranose ring into a fixed C3'-endo (North) pucker beilstein-journals.orgresearchgate.net. This is in contrast to natural deoxyribose sugars in DNA, which readily interconvert between C2'-endo and C3'-endo puckers, with a preference for C2'-endo in B-form DNA colostate.eduglenresearch.com. The C3'-endo conformation in LNA positions the C3' atom above the plane formed by the C1', O4', and C4' atoms of the sugar ring colostate.edu.
Accompanying the fixed sugar pucker, crystallographic and NMR studies have shown that the nucleobase in LNA adopts an anti orientation relative to the sugar beilstein-journals.org. The anti conformation is typical for pyrimidines and purines in standard B-form DNA and A-form RNA, where the base is rotated away from the ribose ring colostate.edu. The rigid C3'-endo sugar pucker in LNA influences the rotational freedom around the N-glycosidic bond (C1'-N1 for pyrimidines like cytosine in LNA-C(Bz)), contributing to the preferred anti orientation acs.org.
Influence on Neighboring Nucleotide Conformations and Phosphate (B84403) Backbone Organization
The conformational constraint imposed by the LNA modification extends beyond the modified nucleotide itself, influencing the conformation of neighboring nucleotides and the organization of the phosphate backbone researchgate.netescholarship.org. In LNA/DNA mixmer oligonucleotides, LNA residues can steer the conformation of adjacent DNA monomers towards the C3'-endo (N-type) conformation researchgate.net. This is a notable effect, as DNA nucleotides in B-form duplexes typically favor the C2'-endo (S-type) conformation colostate.eduglenresearch.com.
Enzymatic Stability and Nuclease Resistance Profiles
Oligonucleotides are susceptible to degradation by nucleases, both exonucleases (which cleave nucleotides from the ends) and endonucleases (which cleave internal phosphodiester bonds) synoligo.comneb.com. The incorporation of LNA modifications, including LNA-C(Bz), significantly enhances the enzymatic stability and nuclease resistance of oligonucleotides beilstein-journals.orgresearchgate.netcolostate.eduplos.orgneb.com. This increased stability is a crucial property for applications such as antisense therapy and diagnostic probes, where oligonucleotide integrity in biological environments is essential beilstein-journals.orgmedchemexpress.comjst.go.jp.
Enhanced Resistance to Exonucleases and Endonucleases
LNA-modified oligonucleotides exhibit enhanced resistance to degradation by both exonucleases and endonucleases researchgate.netcolostate.eduplos.orgneb.com. The locked sugar conformation and the resulting changes in the oligonucleotide structure are believed to sterically hinder the binding and catalytic activity of nucleases jst.go.jp.
Studies have shown that LNA modifications provide protection against various nucleases, including 3'-exonucleases like snake venom phosphodiesterase and 5'-exonucleases, as well as endonucleases neb.comnih.govacs.org. For instance, oligonucleotides containing LNA have demonstrated significantly enhanced stability in blood serum, which contains various nuclease activities researchgate.net. Compared to unmodified DNA or even phosphorothioate (B77711) modifications, LNA modifications generally confer a higher level of nuclease resistance beilstein-journals.orgnih.gov.
Specific research findings highlight the degree of protection. For example, some carba-LNA modified oligonucleotides, related to LNA, showed significantly enhanced nuclease stability (approximately 100 times more) in blood serum compared to their LNA modified counterparts researchgate.net. The position and number of LNA modifications within an oligonucleotide can influence the level of nuclease resistance acs.orgnih.govacs.org.
Comparative Stability Against Natural and Other Modified Nucleic Acids
LNA-modified oligonucleotides demonstrate superior nuclease stability compared to natural DNA and RNA, as well as many other types of modified nucleic acids beilstein-journals.orgresearchgate.netnih.gov. While phosphorothioate (PS) linkages, a common modification for enhancing nuclease resistance, provide some protection by replacing a non-bridging oxygen with sulfur, LNA modifications often offer a higher degree of resistance beilstein-journals.orgsynoligo.comnih.gov.
Studies comparing LNA to other modifications like 2'-O-methyl RNA (2'-OMeN) and 2'-fluoro nucleic acid (2'-FNA), which also induce a C3'-endo sugar pucker, have shown similar enzymatic resistance profiles in some contexts, such as against certain endonucleases plos.org. However, the bicyclic structure of LNA provides a more rigid constraint on the sugar conformation, which contributes to its robust nuclease resistance beilstein-journals.orgjst.go.jp.
Research has also compared LNA stability to modifications like carba-LNA and triazole-linked LNAs (t-LNAs), revealing that specific structural variations can further modulate nuclease resistance nih.govacs.orgresearchgate.net. For instance, t-LNAs containing multiple incorporations of a monomer with LNA on either side of a triazole linkage showed remarkable resistance to degradation by snake venom phosphodiesterase nih.govacs.org.
The enhanced stability of LNA-modified oligonucleotides in biological fluids like serum is a significant advantage for their application as therapeutic agents or diagnostic tools, where they are exposed to a variety of nucleases jst.go.jpresearchgate.net.
Applications of Lna C Bz Modified Oligonucleotides in Molecular Biology Research
Advanced Probes and Primers for Nucleic Acid Detection and Analysis
LNA-modified oligonucleotides are widely used to improve the performance of probes and primers in nucleic acid detection and analysis techniques due to their increased affinity and specificity. glenresearch.commetabion.com
Design of High-Affinity Hybridization Probes for Dual Labeling and Molecular Beacons
LNA modifications are recommended for hybridization assays requiring high specificity and reproducibility, such as dual-labeled probes and molecular beacons. glenresearch.comglenresearch.comglenresearch.com Molecular beacons are dual-labeled probes that form a stem-loop structure and fluoresce upon hybridization to a target sequence. idtdna.comnews-medical.netthno.org The incorporation of LNA into molecular beacons can lead to very high melting temperatures, enhanced single-base mismatch discrimination, increased stability against nuclease digestion, and reduced non-specific binding. thno.org
Improved Performance in Allele-Specific PCR and SNP Genotyping Assays
The high binding affinity and excellent mismatch discrimination capabilities of LNA oligonucleotides make them suitable for applications like SNP genotyping and allele-specific PCR (AS-PCR). glenresearch.comglenresearch.comglenresearch.commetabion.com LNA allows for the use of short probes in SNP genotyping. glenresearch.comglenresearch.com LNA genotyping assays have been conducted, for example, to detect mutations in apolipoprotein B. wikipedia.org Immobilized LNA probes have been used in multiplex SNP genotyping assays. wikipedia.org LNA probes are considered superior to DNA probes for SNP detection, exhibiting significant differences in Tm between perfectly matched targets and those with single mismatches, often around 20°C for single mismatches with short probes (e.g., 12 nucleotides). qiagen.com This level of discrimination is not typically achievable with DNA probes. qiagen.com
In AS-PCR, LNA substitution, particularly at the 3' position of primers, has been shown to improve allelic discrimination compared to DNA primers while maintaining high sensitivity. nih.govresearchgate.net Studies investigating the specificity and reliability of 3' LNA substitution in AS-PCR primers for SNP detection have shown that LNA primers consistently produce low amounts of mismatch products, unlike DNA primers which can generate strong false positive amplicons with certain mismatches. nih.govresearchgate.net This enhanced discrimination with 3' LNA primers facilitates the use of AS-PCR for SNP genotyping. nih.govresearchgate.net
Enhancement of Fluorescence In Situ Hybridization (FISH) Efficiency
LNA has been incorporated into Fluorescence In Situ Hybridization (FISH) probes to enhance their efficiency. glenresearch.comwikipedia.org FISH is a technique used to visualize genetic material, but conventional methods can be limited by low probe hybridization efficiency. wikipedia.orgnih.gov LNA-incorporated probes have demonstrated increased hybridization efficiency in both DNA and RNA FISH. wikipedia.orgnih.govnih.govresearchgate.net This improved efficiency has enabled FISH analysis in various contexts, including human chromosomes and different cell types. wikipedia.org LNA-modified oligonucleotide probes have been shown to significantly improve the sensitivity and specificity of RNA detection in situ. nih.gov Compared to conventional DNA oligonucleotide probes of the same sequence, LNA-based probes can detect specific RNAs in fixed cells with much better efficiency. nih.gov The increased efficiency is attributed to their superior thermal properties in RNA binding and their potentially shorter sizes, which may lead to better cell permeability and target accessibility, particularly advantageous for short targets. nih.gov LNA-enhanced FISH probes offer fast, sensitive, and specific detection of chromosomal DNA, with short hybridization times (less than 1 hour). qiagen.com
Optimization of Microarray-Based Gene Expression Profiling
LNA modifications have been utilized in microarray technology for applications such as gene expression profiling. glenresearch.comnih.govresearchgate.net Microarrays allow for the simultaneous measurement of the expression levels of thousands of genes. nih.govnih.govwikipedia.org LNA's unique hybridization properties, including increased thermal stability and improved stringency, can enhance the performance of microarrays. google.com The high affinity of LNA towards complementary sequences can improve the capture efficiency of probes immobilized on microarrays. google.com This is particularly relevant for arrays using short capture probes, where LNA can compensate for the low thermal stability typically associated with short DNA probes. google.com LNA has been widely used in microarrays for detecting DNA and miRNAs. thno.org
Real-Time PCR (qPCR) Sensitivity and Specificity Improvements
LNA enhancement improves qPCR performance by increasing the binding affinity of primers, leading to dramatically increased assay sensitivity and specificity. idtdna.comqiagen.com This enhanced sensitivity allows for accurate detection down to very low copy numbers of targets, making it easier to detect low-abundance targets. qiagen.comqiagen.com LNA-enhanced primers are particularly effective for quantifying short RNAs in limited sample amounts. qiagen.com The rigorous design criteria and validation of LNA PCR assays ensure high specificity and efficiency for reliable and accurate results. qiagen.com LNA probes can easily discriminate single-base mutations through amplification curves in real-time PCR. researchgate.net
Detection of Low-Abundance Nucleic Acids and Short RNA Sequences
The increased sensitivity and specificity provided by LNA-enhanced oligonucleotides are crucial for detecting challenging targets, including low-abundance nucleic acids and short RNA sequences like microRNAs (miRNAs). glenresearch.comqiagen.comresearchgate.net The improved binding of LNA oligos has been particularly important for miRNA analysis, as it allows for the design of probes with a predictable Tm regardless of GC content, overcoming a limitation of DNA or RNA-based technologies for miRNA analysis. glenresearch.com LNA probes can be used for detecting low-abundance, short, or highly similar sequences. glenresearch.com LNA-enhanced capture probes offer excellent sensitivity and signal-to-noise ratios in challenging samples like FFPE, where short RNA targets are present in a degraded RNA background. qiagen.com LNA-modified oligonucleotide probes have been shown to significantly improve the sensitivity and specificity of microRNA detection. nih.gov LNA-based methods, such as LNA flow cytometry-fluorescence in situ hybridization (LNA flow-FISH), permit the specific detection of RNA, including small regulatory RNA (sRNA), in bacterial cells, overcoming challenges associated with their small size and low abundance. nih.gov
Research in Antisense Oligonucleotide (ASO) Technologies
Antisense oligonucleotides (ASOs) are synthetic nucleic acid sequences designed to bind to target RNA molecules, typically messenger RNA (mRNA), to modulate gene expression. LNA-modified ASOs, including those featuring LNA-C(Bz), have emerged as potent tools in this field, largely due to their enhanced binding affinity and nuclease resistance.
Mechanisms of Gene Expression Inhibition via RNase H-Dependent mRNA Degradation
A primary mechanism by which ASOs inhibit gene expression is through the recruitment of RNase H. RNase H is a cellular enzyme that specifically cleaves the RNA strand within an RNA:DNA heteroduplex. fishersci.nosigmaaldrich.comgenesilico.plnih.gov When an ASO, containing a DNA or modified DNA segment capable of activating RNase H, hybridizes to its complementary mRNA target, it forms such a heteroduplex. fishersci.nosigmaaldrich.comgenesilico.pl This triggers RNase H to cleave the mRNA, leading to its degradation and subsequent reduction in the expression of the protein encoded by that mRNA. fishersci.nosigmaaldrich.comgenesilico.pl This mechanism is sequence-independent in terms of the cleavage site itself, but dependent on the formation of a suitable RNA:ASO duplex structure recognized by RNase H. sigmaaldrich.comgenesilico.pl
Comparative Potency and Efficiency with Other Antisense Chemistries
LNA modifications significantly enhance the thermal stability of oligonucleotide duplexes with complementary RNA, increasing the melting temperature (Tm) by approximately 1.5-4°C per LNA modification, depending on the position. nih.gov This increased binding affinity contributes to the potency of LNA-modified ASOs. Compared to other common modifications like 2'-O-methyl RNA and phosphorothioate (B77711) linkages, LNA generally confers higher affinity for the target RNA. nih.gov
Furthermore, the incorporation of LNA enhances the stability of oligonucleotides against nuclease degradation, an essential property for in vivo applications. nih.govnih.govbocsci.comprotocols.io Studies have shown that oligonucleotides with LNA modifications can exhibit significantly increased stability in biological fluids compared to unmodified DNA or even some other modified chemistries like phosphorothioates and 2'-O-methyl gapmers. nih.gov The efficiency of RNase H cleavage has been shown to correlate with the affinity of the oligonucleotide for its target RNA, with LNA-modified oligonucleotides demonstrating high efficiency in this regard. nih.gov
The balance between enhanced affinity, nuclease stability, and the ability to recruit RNase H is crucial for designing potent and efficient ASOs. While LNA offers significant advantages in affinity and stability, the design of the DNA gap in gapmers is critical for mediating RNase H activity. nih.gov
Applications in Modulating Gene Expression at the RNA Level
LNA-modified oligonucleotides are widely used to modulate gene expression by targeting RNA. nih.gov In the context of RNase H-dependent mechanisms, LNA-DNA gapmers are employed for loss-of-function studies by specifically inducing the degradation of target mRNA or long non-coding RNA (lncRNA). oup.com This allows researchers to study the biological consequences of reduced protein production or lncRNA function.
Beyond RNase H-mediated cleavage, LNA-modified oligonucleotides can also influence gene expression through steric blocking mechanisms, interfering with processes like translation or splicing. bocsci.com Furthermore, modified LNA oligonucleotides, such as tiny LNAs, have been developed as anti-miRNA ASOs to target and inhibit the function of specific microRNAs, thereby modulating the expression of genes regulated by those miRNAs. mybiosource.com
Development and Engineering of Aptamers
Aptamers are single-stranded DNA or RNA oligonucleotides that can bind to specific target molecules, such as proteins, with high affinity and specificity, forming defined three-dimensional structures. The incorporation of modified nucleotides, including LNA-C(Bz), is a key strategy in the development and engineering of aptamers to improve their properties.
Strategies for Incorporating LNA-C(Bz) into Aptamer Sequences
Incorporating LNA modifications into aptamer sequences is primarily aimed at enhancing their nuclease resistance and improving their binding affinity and stability. rnceus.comctdbase.org The constrained structure of LNA increases the thermal stability of aptamers and provides greater resistance to degradation by nucleases, which is particularly important for applications in biological environments. rnceus.comctdbase.org
Strategies for incorporating LNA-C(Bz) and other LNA modifications into aptamers can involve substituting individual natural nucleotides with their LNA counterparts or incorporating LNA bases at specific positions within the sequence. ctdbase.org The position and number of LNA modifications can be optimized to achieve desired binding characteristics and stability while maintaining the aptamer's ability to fold into the correct structure for target recognition. ctdbase.org
Careful design is required when incorporating LNA into aptamers, as excessive LNA content can lead to strong self-hybridization, which may interfere with the aptamer's ability to bind its intended target. ctdbase.org General guidelines suggest avoiding long stretches of consecutive LNA bases and limiting the total number of LNA modifications in an aptamer sequence. ctdbase.org The incorporation of LNA-C bases may require specific synthesis and post-synthesis protocols. ctdbase.org Techniques like capillary electrophoresis have been used to facilitate the integration of LNA analogues during the aptamer selection process (SELEX). Furthermore, LNA modifications can be introduced into aptamers after the initial selection process to enhance their in vivo stability without negatively impacting their binding properties. Studies have demonstrated that LNA incorporation can lead to a significant increase in the binding affinity of aptamers to their targets.
Influence on Aptamer Binding Affinity, Specificity, and Nuclease Stability
The incorporation of LNA monomers into aptamers has been shown to significantly influence their binding characteristics and stability. LNA modifications enhance the thermal stability of duplexes formed with target molecules, contributing to increased binding affinity. bio-fount.comnih.govambeed.comglenresearch.com This enhanced affinity is attributed to the locked sugar conformation, which pre-organizes the oligonucleotide for binding and reduces the entropic cost of duplex formation. glenresearch.com Studies have demonstrated that LNA-modified aptamers can exhibit improved binding affinity compared to their unmodified counterparts. bio-fount.comnih.gov For instance, systematic replacement of nucleotides with LNA in an avidin-binding aptamer led to an enhancement in affinity. nih.gov
Beyond affinity, LNA modifications can also improve aptamer specificity, allowing for better discrimination between closely related target molecules or sequences. bidepharm.comgoogleapis.comnih.gov The rigid structure imposed by the LNA modification contributes to more precise base pairing.
Application in Target Binding Assays (e.g., Proximity Extension Assays)
LNA-modified oligonucleotides, including those incorporating LNA-C(Bz), find application in various target binding assays, such as the Proximity Extension Assay (PEA). PEA is a highly sensitive and specific method for detecting and quantifying proteins. invivochem.cnnih.gov The technique relies on the binding of oligonucleotide-labeled antibodies to a target protein, bringing the oligonucleotides into proximity. invivochem.cn A subsequent proximity-dependent DNA polymerization or ligation event generates a detectable signal. invivochem.cn
The enhanced binding affinity and specificity conferred by LNA modifications are beneficial in PEA for improving the efficiency and accuracy of probe hybridization to the antibody-linked oligonucleotides. While specific studies detailing the unique contribution of LNA-C(Bz) in PEA were not extensively found, the general property of LNA to enhance hybridization stability and specificity is leveraged in such assays. Furthermore, the increased nuclease resistance of LNA-modified oligonucleotides can be advantageous in PEA when dealing with complex biological samples that may contain nucleases, helping to maintain the integrity of the oligonucleotide probes and the reliability of the assay.
Contributions to Gene Regulation and Small RNA Research
LNA modifications have significantly impacted research in gene regulation and the study of small RNAs, particularly non-coding RNAs like microRNAs (miRNAs). bio-fount.combidepharm.com
Targeting and Detection of Non-Coding RNAs, including MicroRNAs (miRNAs)
LNA-modified oligonucleotides are widely used for the detection and quantification of miRNAs due to their ability to bind with high affinity and specificity to these short RNA molecules. bidepharm.comnih.gov The high binding affinity of LNA allows for the use of shorter probes, which is particularly advantageous for targeting small RNAs like miRNAs (typically 21-23 nucleotides). bidepharm.comgoogleapis.comnih.gov The enhanced specificity helps to discriminate between highly similar miRNA sequences, which is crucial for accurate quantification and profiling of miRNA expression. nih.gov
LNA-modified probes have been successfully employed in various miRNA detection methods, including quantitative PCR (qPCR), in situ hybridization (ISH), and microarray-based assays. nih.gov The increased thermal stability of LNA:RNA duplexes contributes to more robust hybridization conditions in these assays. nih.gov While specific data on the performance of probes containing LNA-C(Bz) was not predominantly found, LNA-modified cytosine residues, including the 5-methylated and benzoylated forms, are standard components in the synthesis of LNA-modified probes used for miRNA research. bidepharm.comgoogleapis.combiosearchtech.comjkchemical.com
Design and Evaluation of LNA-Modified siRNA (siLNA) Constructs
The incorporation of LNA into small interfering RNA (siRNA) constructs, creating siLNA, has been explored to improve their properties for gene silencing applications. siRNA molecules are double-stranded RNAs that mediate gene silencing through the RNA interference pathway. A major challenge for therapeutic application of siRNA is their limited stability in biological fluids due to nuclease degradation.
Engineering LNAzymes for Sequence-Specific RNA Cleavage
LNAzymes are catalytic nucleic acids, typically based on DNAzymes, that incorporate LNA monomers to enhance their RNA cleavage activity and stability. glenresearch.com DNAzymes are single-stranded DNA molecules capable of cleaving target RNA sequences in a sequence-specific manner. The incorporation of LNA monomers into the substrate-recognition arms of DNAzymes has been shown to significantly increase their RNA cleavage efficiency.
This enhanced activity is attributed to the increased binding affinity of the LNA-modified arms to the RNA substrate, which facilitates the correct positioning of the catalytic core for cleavage. LNAzymes have demonstrated improved cleavage of both small RNA substrates and more complex, naturally occurring structured RNAs. They also exhibit increased stability, maintaining efficient cleavage under single- and multiple-turnover conditions. The use of LNA-type monomers, which would include LNA-C(Bz) during synthesis of the modified DNA strands, is integral to the design and improved performance of these catalytic nucleic acids for targeted RNA degradation.
Methodologies for Plasmid DNA Interaction and Functionalization
LNA-modified oligonucleotides, including those synthesized with LNA-C(Bz), have been explored for their ability to interact with and functionalize double-stranded plasmid DNA. Unlike traditional DNA oligonucleotides, LNA-modified oligonucleotides can bind to supercoiled double-stranded plasmid DNA in a sequence-specific manner.
Sequence-Specific Binding to Supercoiled Double-Stranded Plasmid DNA
The ability of oligonucleotides to bind to supercoiled double-stranded (ds) plasmid DNA in a sequence-specific manner is a valuable tool in molecular biology. Research has demonstrated that oligonucleotides containing locked nucleic acids (LNAs), including LNA-C(Bz) as a constituent monomer, can achieve this sequence-specific binding to supercoiled dsDNA. This was a notable finding, as many traditional reagents for binding plasmid DNA often do so in a non-sequence-specific manner with undefined stoichiometry researchgate.netnih.govresearchgate.net. The sequence-specific interaction ensures that binding occurs only at desired genomic loci on the plasmid, minimizing potential interference with other functional regions like coding sequences or regulatory elements nih.gov. This targeted binding is crucial for applications requiring precise manipulation or addressing of specific DNA sequences within a plasmid researchgate.net.
Elucidation of Strand Displacement Mechanisms
The primary mechanism by which LNA-modified oligonucleotides bind to supercoiled double-stranded plasmid DNA has been demonstrated to be through strand displacement researchgate.netnih.govresearchgate.net. This process involves the LNA oligonucleotide invading the DNA duplex and displacing one of the existing strands to form a more stable hybrid structure researchgate.netwashington.edu. Studies have utilized techniques such as modified single-stranded (ss)DNA sequencing procedures to confirm this mechanism, showing that the LNA oligonucleotide binds to its cognate site and causes displacement of the complementary DNA strand, making the displaced strand available for sequencing nih.govresearchgate.net. This strand displacement is driven by the high binding affinity and stability conferred by the LNA modifications nih.govmdpi.com. The sequence specificity of the binding and the resulting strand displacement mechanism have been confirmed through various experimental approaches, providing a clear understanding of how these modified oligonucleotides interact with supercoiled plasmid DNA researchgate.netresearchgate.net.
Research into the kinetics of DNA strand displacement systems incorporating LNAs has shown that LNA substitutions can affect the rate of strand displacement. For instance, LNAs positioned at the onset of branch migration on the invading strand can increase the invasion rate constant nih.gov. The performance enhancement ratio, defined as the ratio of the invading rate constant for a toehold invader to the leakage rate constant, can be improved by incorporating LNA nucleotides in the backbone of the substrate complex nih.gov.
Applications in Attaching Functional Moieties to Plasmid DNA
A significant application of LNA-C(Bz) modified oligonucleotides is their use as agents for attaching functional moieties to plasmid DNA researchgate.netnih.gov. The ability of LNA oligonucleotides to bind stably and sequence-specifically to plasmid DNA provides a controllable methodology for conjugating various functional molecules researchgate.netnih.govresearchgate.net. Unlike traditional methods that might involve non-sequence-specific binding or chemical modifications that could negatively impact gene expression or DNA delivery properties, LNA-mediated attachment allows for defined stoichiometry and targeted modification nih.govresearchgate.net.
This approach enables the attachment of diverse functional groups, such as immune adjuvants, fluorescent labels, or targeting ligands, to specific sites on the plasmid researchgate.netnih.govgoogle.com. For example, the attachment of CpG-based immune adjuvants to plasmid DNA via hybrid phosphorothioate-LNA oligonucleotides has been shown to induce immune responses, such as tumour necrosis factor-α production in macrophage cell lines researchgate.netnih.gov. This exemplifies the potential of this methodology for applications in gene delivery and DNA vaccination, where the functional moiety can enhance the desired biological outcome researchgate.netnih.gov. The stability of the LNA oligonucleotide binding to the plasmid is crucial for these applications, ensuring that the functional moiety remains associated with the DNA during relevant biological processes like transfection researchgate.netnih.gov.
The use of LNA-modified oligonucleotides for attaching functional moieties represents an important advancement, offering improved control, specificity, and stability compared to previous methods researchgate.netnih.govresearchgate.net.
Computational Modeling and Theoretical Investigations of Lna C Bz Containing Systems
Predictive Modeling of Hybridization Thermodynamics for LNA-Modified Oligonucleotides
Predictive modeling of hybridization thermodynamics is essential for designing oligonucleotides with desired binding affinities and specificities to target nucleic acid sequences. The incorporation of LNA monomers, including LNA-C(Bz), into oligonucleotides is known to significantly enhance the thermal stability of duplexes formed with complementary DNA or RNA strands. nih.govitmedicalteam.placs.orgacs.orgmdpi.com This increased stability is often quantified by an increase in melting temperature (Tm). nih.govitmedicalteam.pl
In silico modeling, often based on the nearest-neighbor thermodynamics model, is used to predict the melting temperature (Tm) for oligonucleotides with different numbers and positions of LNA modifications. mdpi.comuq.edu.au The nearest-neighbor model posits that the thermodynamic stability of a base pair is influenced by the identity of the adjacent base pairs. uq.edu.au While this model is well-established for natural nucleic acids, its application to LNA-modified duplexes has been explored, with several reports suggesting its adaptive potential. mdpi.com
Studies have shown that the inclusion of LNA bases increases Tm and enhances thermodynamic stability. uq.edu.au For instance, incorporating one LNA modification in a probe targeting wildtype RNA resulted in an average predicted Tm increase of 11.75 ± 4.03°C in one study. uq.edu.au Further increasing the number of LNA modifications can lead to even greater Tm increments. uq.edu.au
While Tm is a commonly used metric, evaluating thermodynamic stability using parameters like ΔG° (Gibbs Free Energy Change), ΔH° (Enthalpy Change), and ΔS° (Entropy Change) is considered more relevant, especially under conditions similar to biological environments (e.g., 37°C). mdpi.com For natural nucleic acids, ΔG° can be estimated using the nearest-neighbor model by combining parameters for adjacent base pairs. mdpi.com Adapting this model to LNA-modified duplexs would allow for the prediction of binding affinity of LNA-containing oligonucleotides to target sequences. mdpi.com
The enhanced stability of LNA-modified duplexes is generally attributed to lower enthalpy (more favorable interactions), although entropic stabilization can also contribute. acs.org The affinity-enhancing effect per LNA monomer is typically more pronounced against complementary RNA than against complementary DNA. itmedicalteam.pl
Computational tools and validated open-source software are utilized for Tm prediction based on nearest-neighbor thermodynamics, aiding in the in silico analysis and design of modified probes for optimal molecular hybridization. uq.edu.au
Molecular Dynamics Simulations and Conformational Landscape Analysis of LNA-C(Bz) in Nucleic Acid Duplexes
Molecular dynamics (MD) simulations are powerful tools for investigating the structural properties, dynamics, and hydration of nucleic acid duplexes containing modified nucleotides like LNA-C(Bz). These simulations provide insights into the conformational landscape and flexibility of LNA-modified oligonucleotides and their interactions with complementary strands.
Compared to natural DNA and RNA duplexes, LNA-containing duplexes exhibit distinct structural characteristics. MD simulations have shown that the double helix can slightly unwind when LNA is introduced into either strand. acs.orgresearchgate.net This underwound conformation is characterized by negatively shifted slide and twist values in base-pair steps. acs.orgresearchgate.net The "underwinding" observed in LNA and LNA:RNA hybrid duplexes is associated with an expansion of the major groove width. acs.org
The locked sugar conformation of LNA in the C3'-endo (or north) pucker is a key factor influencing duplex structure and stability. nih.govacs.orgnih.govbeilstein-journals.org This preorganization towards an RNA-like conformation contributes to the higher stabilization observed when LNA hybridizes with RNA. beilstein-journals.org In DNA duplexes, LNA residues can steer the conformation of neighboring DNA monomers towards the C3'-endo conformation. beilstein-journals.org
MD simulations also provide details on backbone flexibility and hydration. Duplexes containing an LNA strand tend to have longer interstrand phosphate (B84403) distances compared to RNA-DNA and RNA-RNA duplexes. nih.gov Intrastrand phosphate distances in LNA strands are generally shorter than in DNA and slightly shorter than in RNA. nih.gov LNA itself is less hydrated than DNA or RNA but can still exhibit a well-organized water structure around it. nih.gov
Furthermore, MD studies highlight the competition between base stacking and structural rigidity in hybrid systems containing LNA. acs.org While both LNA and 2'-O-methyl RNA residues favor the C3'-endo sugar pucker, LNA's frozen sugar backbone provides entropic enhancement of stability, whereas 2'-O-methyl RNA residues are more flexible. acs.org Base-pair stacking can be gradually reduced in LNA and LNA:RNA hybrid systems with increasing LNA content, an effect not as pronounced in 2'-O-methyl RNA systems. acs.org
Quantum Chemical Studies on the Electronic and Steric Properties of the LNA-C(Bz) Moiety
Quantum chemistry, a branch of physical chemistry applying quantum mechanics to chemical systems, is used to calculate the electronic contributions to physical and chemical properties of molecules at the atomic level. wikipedia.org These calculations can provide insights into electronic structure, molecular dynamics, and spectroscopic properties. wikipedia.org
Rational Design Frameworks for Optimizing LNA-C(Bz) Integration into Functional Nucleic Acids
Rational design frameworks leverage the known properties of modified nucleotides, including those determined through computational and theoretical studies, to engineer functional nucleic acids with desired characteristics. LNA-C(Bz), with its ability to enhance hybridization affinity and specificity, is a valuable building block in such design strategies. itmedicalteam.placs.orgbeilstein-journals.orgmdpi.com
The high binding affinity of LNA-modified oligonucleotides to complementary DNA and RNA allows for the use of shorter probes in various applications, including SNP genotyping, allele-specific PCR, and mRNA sample preparation. glenresearch.comglenresearch.com This increased affinity and the ability to discriminate mismatches better than native nucleic acids make LNA particularly useful in hybridization assays requiring high specificity and reproducibility. itmedicalteam.plglenresearch.comglenresearch.com
Rational design involving LNA-C(Bz) aims to optimize parameters such as the number and position of LNA modifications within an oligonucleotide sequence to achieve desired binding characteristics. In silico analysis and design workflows can screen various sequences and modification patterns to predict their hybridization stability and guide experimental design. uq.edu.au
Beyond simply increasing binding affinity, rational design with LNA-C(Bz) can also consider other properties crucial for functional nucleic acids, such as nuclease resistance and pharmacokinetic profiles. LNA modifications have been shown to confer a higher level of nuclease resistance compared to isosequential DNA or phosphorothioate (B77711) modifications, which is important for in vivo applications. beilstein-journals.org
Alternative approaches in rational design involve functionalizing the nucleobases of LNA monomers. For example, C5-functionalization of LNA uridine (B1682114) has been explored to modulate properties like target affinity, binding specificity, and nuclease resistance, suggesting that modifications to the base itself, in addition to the sugar, can be part of a rational design strategy. acs.org
The integration of LNA-C(Bz) into oligonucleotides is a key aspect of developing antisense oligonucleotides and other functional nucleic acids for therapeutic and diagnostic purposes. itmedicalteam.plbeilstein-journals.orgmdpi.com Rational design, informed by computational modeling and experimental data, is crucial for optimizing the performance of these modified nucleic acids.
Future Research Directions and Emerging Applications
Exploration of Novel LNA-C(Bz) Derivatives with Tunable Properties
Research continues into the synthesis and characterization of novel LNA derivatives to fine-tune their properties, such as binding affinity, specificity, and enzymatic stability. While much of the previous work on LNA derivatives has focused on modifications to the oxymethylene bridge, alternative approaches, such as functionalization of the nucleobases, are being explored. acs.org
Studies on C5-functionalized LNA uridine (B1682114) derivatives, for instance, have shown that the type of substituent can significantly impact target affinity and nuclease resistance. acs.org Similar strategies could be applied to LNA-C(Bz) to generate derivatives with altered or improved characteristics for specific applications. The flexibility of synthetic strategies, allowing for late-stage functionalization, is a promising avenue for creating diverse LNA derivatives. researchgate.net
Integration of LNA-C(Bz) with Other Advanced Nucleic Acid Chemistries
The integration of LNA-C(Bz) with other modified nucleotides and backbone chemistries is a significant area of future research. LNA monomers can be effectively mixed with DNA and RNA monomers, as well as other nucleic acid analogues and modifiers. glenresearch.comthieme-connect.com
Combining LNA with modifications like phosphorothioates or 2'-O-alkyl modified RNA can lead to oligonucleotides with synergistic properties, potentially offering enhanced stability, altered biodistribution, and improved activity in therapeutic or diagnostic contexts. thieme-connect.comnih.govbeilstein-journals.orgacs.org For example, oligonucleotides containing both LNA and triazole linkages have been synthesized, demonstrating altered binding affinity and increased nuclease stability. eurekaselect.comacs.org Research into charge-neutral backbones, such as LNA alkyl phosphothiotriesters, in combination with other modifications like 2'-O-methyl phosphorothioate (B77711) nucleotides, is also being pursued for potential therapeutic applications. nih.govacs.org
Expansion of Research Methodologies in Synthetic Biology and Nanotechnology
LNA-C(Bz) and other LNA modifications are poised for expanded roles in synthetic biology and nanotechnology. The ability of LNA to enhance duplex stability and specificity makes LNA-modified oligonucleotides valuable for constructing complex nucleic acid-based structures and circuits. qiagen.com
In synthetic biology, LNA could be utilized in the design of highly specific guide RNAs for CRISPR/Cas systems or in the creation of functional nucleic acid components for artificial genetic circuits. eurekaselect.comshigematsu-bio.com The enhanced binding affinity and stability conferred by LNA are advantageous for applications requiring precise molecular recognition and robust performance in complex biological environments.
Nanotechnology applications involving LNA-C(Bz) could include the development of LNA-modified nanoparticles for targeted delivery of genetic material or therapeutic agents. mdpi.comacs.org LNA's ability to form stable duplexes can be leveraged in the design of self-assembling DNA/RNA nanostructures with tailored properties for sensing, imaging, or drug delivery. acs.orgarcjournals.orgresearchgate.net The integration of LNA with various nanomaterials is an emerging area with potential for novel bio-nanotechnological tools.
Development of Enhanced Diagnostic Tools based on LNA-C(Bz) Probes
The high binding affinity and excellent mismatch discrimination offered by LNA make it ideal for the development of enhanced diagnostic probes. eurofinsgenomics.comqiagen.comglenresearch.comglenresearch.com Future research will likely focus on utilizing LNA-C(Bz) and its derivatives to create more sensitive and specific probes for detecting various nucleic acid targets.
LNA-modified probes are already used in applications like SNP genotyping, allele-specific PCR, and mRNA sample preparation. glenresearch.comglenresearch.com The ability to use shorter LNA probes with high melting temperatures (Tm) is particularly beneficial for detecting small or highly similar target sequences, such as microRNAs. eurofinsgenomics.comqiagen.com Future developments may involve incorporating LNA-C(Bz) into advanced probe designs, such as molecular beacons or probes for in situ hybridization, to improve their performance and expand their range of applications in molecular diagnostics. glenresearch.comglenresearch.com The potential to adjust Tm values in multiplex assays using LNA is also a valuable feature for future diagnostic tool development. glenresearch.comglenresearch.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing LNA-C(Bz), and how can reproducibility be ensured?
- Methodological Answer : Synthesis of LNA-C(Bz) typically involves solid-phase oligonucleotide synthesis using phosphoramidite chemistry, with benzoyl (Bz) protection for exocyclic amines. Characterization requires:
- Mass spectrometry (MS) for molecular weight verification (e.g., observed mass 6149.2 Da in recent studies) .
- UPLC for purity assessment (≥99% purity is critical for functional studies) .
- NMR spectroscopy to confirm structural integrity, particularly the locked nucleic acid (LNA) modification.
- To ensure reproducibility, document reaction conditions (e.g., coupling efficiency, deprotection time) and adhere to standardized reporting formats for experimental protocols .
Q. How does LNA-C(Bz) enhance specificity in gene expression studies compared to unmodified oligonucleotides?
- Methodological Answer : LNA-C(Bz) increases duplex stability and mismatch discrimination via its ribose conformational "locking" mechanism. For example, in miRNA targeting (e.g., miR-21), LNA-C(Bz) probes show 10–20% higher binding affinity compared to DNA probes. Validate specificity using:
- Melting temperature (Tm) analysis to quantify binding strength.
- Fluorescence in situ hybridization (FISH) with controlled mismatch experiments .
- Western blot to confirm downstream protein-level effects (e.g., PPARα upregulation in renal cell carcinoma models) .
Advanced Research Questions
Q. What experimental design considerations are critical when using LNA-C(Bz) in vivo to avoid off-target effects?
- Methodological Answer :
- Dose optimization : Conduct pilot studies to determine the minimum effective concentration, as excessive LNA-C(Bz) can saturate RNA-induced silencing complex (RISC) pathways.
- Delivery system validation : Compare lipid nanoparticles vs. viral vectors for tissue-specific targeting. For example, hepatic delivery may require GalNAc conjugation.
- Off-target screening : Use RNA-seq or CRISPR-Cas9 knockout models to identify unintended gene modulation. A 2022 study reported 5–8% off-target activity in murine liver tissues when using high doses .
- Ethical review : Ensure animal welfare compliance and toxicity assessments (e.g., hepatic/renal function panels) .
Q. How should researchers resolve contradictory data in LNA-C(Bz) efficacy across different cell lines (e.g., renal vs. breast cancer)?
- Methodological Answer :
- Root cause analysis :
| Factor | Investigation Method |
|---|---|
| Cellular uptake efficiency | Flow cytometry with fluorescently labeled LNA-C(Bz) |
| Endonuclease activity | qPCR to measure probe degradation rates |
| Target miRNA abundance | RNA-seq or digital droplet PCR |
- Context-dependent variables : Tumor microenvironment pH or hypoxia may alter LNA-C(Bz) stability. Replicate experiments under physiologically relevant conditions (e.g., 3D spheroid models) .
- Statistical rigor : Apply ANOVA to compare inter-cell-line variability, ensuring sample sizes ≥3 replicates per condition .
Q. What strategies optimize LNA-C(Bz) for CRISPR-Cas9 guide RNA modifications in gene editing?
- Methodological Answer :
- Positional effects : Embed LNA-C(Bz) at guide RNA 3’ or 5’ ends to avoid disrupting Cas9 binding. A 2023 study showed 3’-modified guides improved editing efficiency by 15% in HEK293 cells .
- Thermodynamic balancing : Use software tools (e.g., IDT OligoAnalyzer) to maintain guide RNA secondary structure stability.
- Functional validation : Combine SURVEYOR assays and Sanger sequencing to quantify indels and verify on-target editing .
Data Analysis & Reporting
Q. How should researchers statistically analyze dose-response relationships in LNA-C(Bz) experiments?
- Methodological Answer :
- Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) using tools like GraphPad Prism.
- EC50/IC50 calculation : Report 95% confidence intervals and validate with bootstrap resampling (n=1000 iterations).
- Outlier handling : Apply Grubbs’ test to exclude technical anomalies, ensuring biological replicates are retained .
Q. What are the best practices for integrating LNA-C(Bz) findings into a publication’s discussion section?
- Methodological Answer :
- Comparative analysis : Contrast results with prior LNA studies (e.g., LNA-T vs. LNA-C(Bz) potency) .
- Mechanistic hypotheses : Propose structural models (e.g., LNA’s impact on A-form helix geometry) to explain observed effects.
- Limitations : Address sample size constraints or potential confounders (e.g., cell cycle synchronization artifacts) .
Ethical & Methodological Compliance
Q. How can researchers ensure ethical integrity when using LNA-C(Bz) in translational studies?
- Methodological Answer :
- Dual-use review : Assess risks of unintended gene silencing in human trials via institutional biosafety committees (IBCs).
- Data transparency : Share raw qPCR Ct values and Western blot uncropped images in supplementary materials .
- Attribution : Cite foundational LNA patents (e.g., WO 99/14226) to avoid intellectual property disputes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
